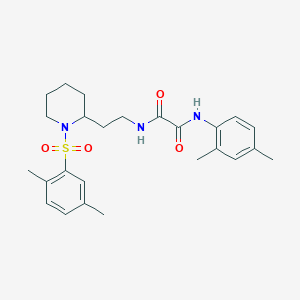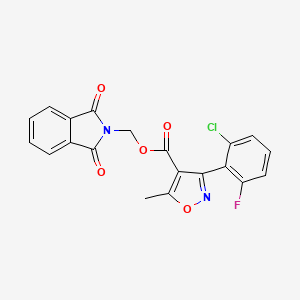
1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine, also known as TAPP, is a chemical compound that has been the subject of scientific research due to its potential applications in drug development. TAPP belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities, including anticancer, antifungal, and antiviral properties.
Aplicaciones Científicas De Investigación
Platelet-Activating Factor Antagonism
Compounds related to 1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine have been found to be potent platelet-activating factor (PAF) antagonists. A study by Carceller et al. (1996) discovered that replacing the polar head of a series of piperazines led to the identification of new PAF antagonists with high in vitro and in vivo potency, which was significant for pharmacological applications (Carceller et al., 1996).
Antiplatelet Activities
Further research into derivatives of piperlongumine, a pyridone alkaloid, revealed that compounds synthesized from 3,4,5‐trimethoxycinnamic acid exhibited inhibitory effects on platelet aggregation. This work by Park et al. (2008) highlights the potential use of these compounds in developing new antiplatelet agents (Park et al., 2008).
Biocompatibility and Biodegradability
In the field of materials science, compounds like 1,4-bis(acryloyl)piperazine have been used to create poly(amidoamine) (PAA) hydrogels. These hydrogels show promise as scaffolds for peripheral nerve regeneration due to their mechanical strength, biocompatibility, and biodegradability, as demonstrated in a study by Mauro et al. (2013) (Mauro et al., 2013).
Drug Carrier Potential
Poly(amidoamine)s synthesized from bis-acryloylpiperazine derivatives have been investigated for their potential as drug carriers. Ranucci et al. (1991) assessed the cytotoxicity and degradation rate of these compounds, finding them suitable for use in the organism based on their lower toxicity compared to poly-L-lysine (Ranucci et al., 1991).
Chemical Synthesis and Derivatization
Compounds with structures similar to 1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine have been used in various chemical syntheses and derivatization processes. For instance, Qiao et al. (2011) employed piperazine-based derivatives for peptide carboxyl group derivatization, demonstrating improved ionization efficiency in mass spectrometry analysis (Qiao et al., 2011).
Propiedades
IUPAC Name |
(E)-1-(4-pyridin-2-ylpiperazin-1-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-26-17-9-7-16(20(27-2)21(17)28-3)8-10-19(25)24-14-12-23(13-15-24)18-6-4-5-11-22-18/h4-11H,12-15H2,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUGVQMKTCSLLH-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=CC=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=CC=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridinyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2913633.png)
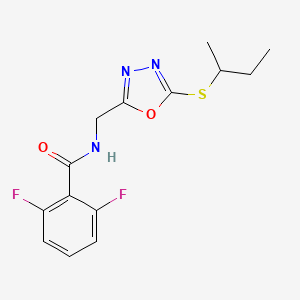
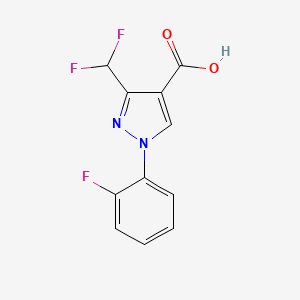
![2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2913639.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2913641.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid](/img/structure/B2913642.png)
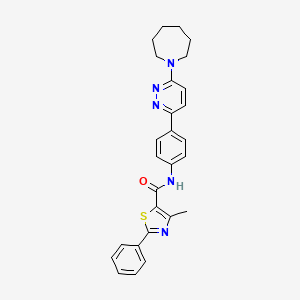


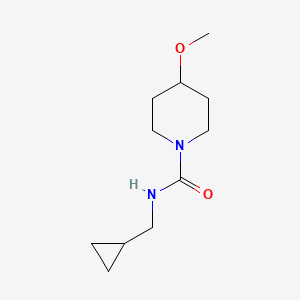
![7-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B2913650.png)
